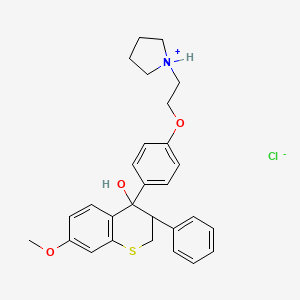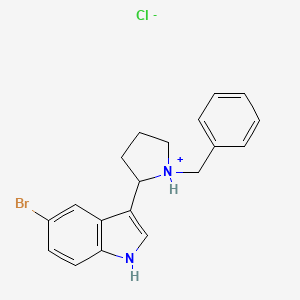
Clocinizine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clocinizine hydrochloride is a first-generation antihistamine belonging to the diphenylmethylpiperazine class. It is primarily used for its antihistaminic properties, which help alleviate symptoms of allergies such as itching, sneezing, and runny nose. This compound is marketed in some regions in combination with other agents for enhanced therapeutic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of clocinizine hydrochloride involves several key steps. The process begins with the commercially available compound (4-chlorophenyl)(phenyl)methanone. This keto compound is reduced using sodium borohydride in methanol at room temperature to yield (4-chlorophenyl)(phenyl)methanol. This intermediate is then reacted with hydrochloric acid in the presence of calcium chloride to form 1-chloro-4-[chloro(phenyl)methyl]benzene. Finally, this compound undergoes a reaction with piperazine in the presence of potassium carbonate and phase transfer catalyst in tetrahydrofuran under reflux conditions to produce clocinizine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: Clocinizine hydrochloride undergoes several types of chemical reactions, including:
Reduction: The initial step involves the reduction of (4-chlorophenyl)(phenyl)methanone to (4-chlorophenyl)(phenyl)methanol using sodium borohydride.
Substitution: The conversion of (4-chlorophenyl)(phenyl)methanol to 1-chloro-4-[chloro(phenyl)methyl]benzene involves a substitution reaction with hydrochloric acid.
Nucleophilic Substitution: The final step involves the nucleophilic substitution of the chlorine atom with piperazine to form clocinizine
Common Reagents and Conditions:
- Sodium borohydride in methanol for reduction.
- Hydrochloric acid and calcium chloride for substitution.
- Piperazine, potassium carbonate, phase transfer catalyst, and tetrahydrofuran for nucleophilic substitution .
Major Products Formed:
- (4-Chlorophenyl)(phenyl)methanol
- 1-Chloro-4-[chloro(phenyl)methyl]benzene
- This compound
Aplicaciones Científicas De Investigación
Clocinizine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of antihistamines and their synthetic pathways.
Biology: Research on this compound helps understand the interaction of antihistamines with histamine receptors.
Medicine: It is studied for its efficacy in treating allergic reactions and its potential side effects.
Industry: this compound is used in the formulation of various pharmaceutical products aimed at treating allergies
Mecanismo De Acción
Clocinizine hydrochloride is compared with other first-generation antihistamines such as chlorcyclizine and diphenhydramine. While all these compounds share similar antihistaminic properties, this compound is unique in its specific chemical structure, which may influence its pharmacokinetic profile and side effect profile .
Comparación Con Compuestos Similares
- Chlorcyclizine
- Diphenhydramine
- Hydroxyzine
Propiedades
Número CAS |
39245-23-3 |
|---|---|
Fórmula molecular |
C26H29Cl3N2 |
Peso molecular |
475.9 g/mol |
Nombre IUPAC |
1-[(4-chlorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C26H27ClN2.2ClH/c27-25-15-13-24(14-16-25)26(23-11-5-2-6-12-23)29-20-18-28(19-21-29)17-7-10-22-8-3-1-4-9-22;;/h1-16,26H,17-21H2;2*1H/b10-7+;; |
Clave InChI |
YFQRGPYJACKPRU-WRQJSNHTSA-N |
SMILES isomérico |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl |
SMILES canónico |
C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





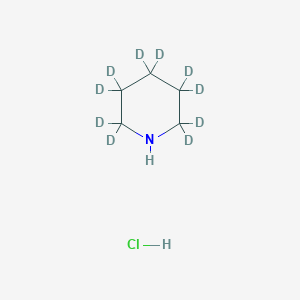
![2-Amino-8-iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13730348.png)
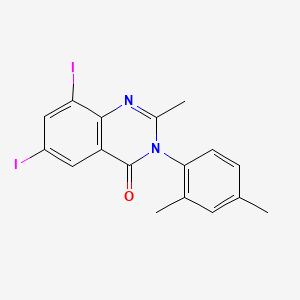
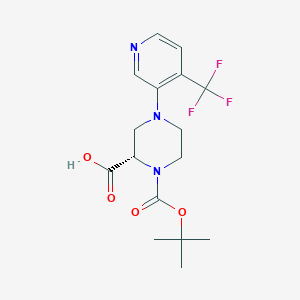
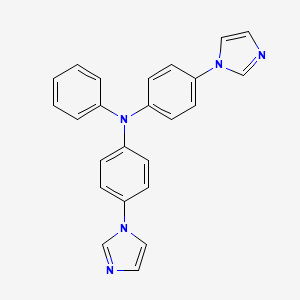

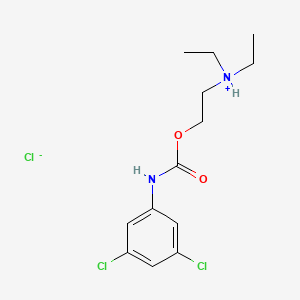
![2,2'-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol](/img/structure/B13730382.png)
